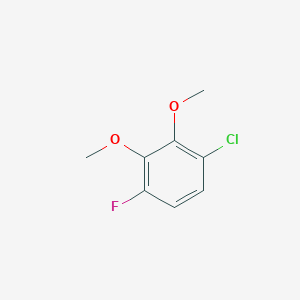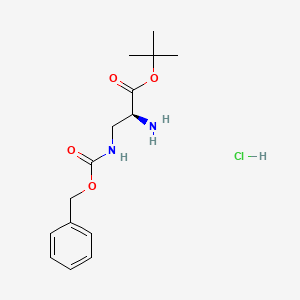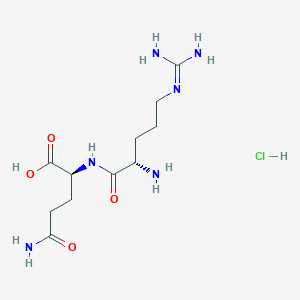
1-Chloro-2,3-dimethoxy-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,3-dimethoxy-4-fluorobenzene is a chemical compound used in organic synthesis . It is a raw material that can be used to create a variety of other compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with chlorine, fluorine, and two methoxy groups attached to it . The exact positions of these groups on the benzene ring give the compound its unique properties.Scientific Research Applications
Synthesis and Chemical Intermediates
Chemical synthesis often employs halogenated compounds as intermediates due to their reactivity. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing non-steroidal anti-inflammatory materials, demonstrates the critical role halogenated benzene derivatives play in synthesizing complex molecules (Qiu et al., 2009). Such compounds are valuable in creating pharmaceuticals and materials with specific therapeutic effects.
Metal Complexes and Crystal Structures
The study of metal(II) 2-fluorobenzoate complexes with various N-donor ligands contributes to our understanding of molecular structures that influence the synthesis of target molecules (Öztürkkan & Necefoğlu, 2022). This research is foundational in materials science, aiding in the development of new materials with desired physical and chemical properties.
Environmental and Toxicological Studies
Research on the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) is pivotal for understanding the environmental impact of halogenated organic compounds (Altarawneh et al., 2009). Such studies inform strategies for minimizing the environmental footprint of chemical manufacturing and usage, emphasizing the importance of chemical reactivity and transformation in environmental contexts.
Advanced Material Development
The exploration of photosensitive protecting groups reveals the potential of certain chemical compounds in developing advanced materials and chemical synthesis methodologies (Amit et al., 1974). Such research has direct implications for pharmaceuticals, where controlled release and activation of drugs are critical.
Safety and Hazards
properties
IUPAC Name |
1-chloro-4-fluoro-2,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMOCURUXSIDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)












